molecular formula C19H20ClNO4S B2539248 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1448063-71-5

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2539248
CAS No.: 1448063-71-5
M. Wt: 393.88
InChI Key: NSZWWLGWOXJTKO-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a potent, ATP-competitive, and cell-permeable inhibitor of the AKT (Protein Kinase B) family, with high selectivity for AKT1. Its primary research value lies in the dissection of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, metabolism, and growth that is frequently dysregulated in a wide array of human cancers. Researchers utilize this compound to investigate tumorigenesis and to explore therapeutic strategies by selectively blocking AKT-mediated signal transduction. Studies employing this inhibitor have been pivotal in elucidating the role of AKT in cellular processes such as apoptosis resistance and have helped validate AKT as a promising molecular target for oncology drug discovery. Its application extends to preclinical research where it is used to sensitize cancer cells to other cytotoxic agents and radiation therapy, providing a valuable tool for combination therapy studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-25-16-7-2-14(3-8-16)4-11-19(22)21-12-18(13-21)26(23,24)17-9-5-15(20)6-10-17/h2-3,5-10,18H,4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZWWLGWOXJTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the azetidine ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one depends on its application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The exact pathways would depend on the specific biological target, but could involve inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents Key Features Biological/Physical Data Reference
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one (170) - 4-Hydroxyphenyl (position 1)
- 4-Methoxyphenyl (position 3)
Antifungal activity against A. niger Active (specific IC₅₀ not provided)
3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one - 4-Chlorophenylthio group
- 2-Hydroxyethylthio
Predicted density: 1.06 g/cm³
Boiling point: 531.5°C
pKa: 14.40
No biological data
(R)- and (S)-1-(4-Chlorophenyl)-3-(furan-2-yl)-3-((4-nitrophenyl)amino)propan-1-one (21-1/21-2) - Furan-2-yl
- 4-Nitrophenylamino
AR nuclear translocation agonists EC₅₀: 14.46 nM (21-1)
EC₅₀: 7.12 nM (21-2)
1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl) Derivatives (4i, 7h) - Azetidinyl with chloro and phenyl groups Antibacterial/antifungal activity Significant activity against bacterial/fungal strains
Key Observations:
  • Electron-Withdrawing Groups : The sulfonyl group in the target compound likely enhances stability and polar interactions compared to thioether derivatives (e.g., 3-((4-chlorophenyl)thio) in ).
  • Azetidine vs. Open-Chain Amines: Cyclic azetidinyl groups (as in the target compound and ) may improve metabolic stability and binding affinity compared to linear amines (e.g., benzylamino in ).

Physicochemical Properties

Table 2: Predicted/Experimental Physical Properties
Compound Molecular Weight logP (Predicted) Solubility Key Groups
Target Compound 419.89 (calc.) ~3.5 (estimated) Moderate (sulfonyl enhances polarity) Sulfonyl, azetidine, methoxy
3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one () 350.86 ~3.8 Low (thioether reduces polarity) Thioether, hydroxyethyl
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one () 270.30 ~2.9 High (hydroxyl increases solubility) Hydroxyl, methoxy
  • logP and Solubility : The target compound’s sulfonyl group likely reduces logP compared to thioether analogs (), improving aqueous solubility.
  • Thermal Stability : Azetidine rings (as in the target compound and ) may increase melting points compared to open-chain derivatives.

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